molecular formula C14H11ClO2 B6363743 4-(3-Chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1181295-25-9

4-(3-Chloro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6363743
M. Wt: 246.69 g/mol
InChI Key: XSLPYWDAPCFVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-2-methylphenyl)benzoic acid (also known as 4-chloromethylbenzoic acid or 4-CMB) is a common organic compound used in scientific research. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. 4-CMB is a versatile compound that has a wide range of applications in research and industry, from drug synthesis to catalytic reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-2-methylphenyl)benzoic acid involves the reaction of 3-chloro-2-methylbenzoic acid with 4-bromoanisole in the presence of a palladium catalyst to form 4-(3-chloro-2-methylphenyl)-4-methoxybenzoic acid. This intermediate is then hydrolyzed with sodium hydroxide to yield the final product, 4-(3-Chloro-2-methylphenyl)benzoic acid.

Starting Materials
3-chloro-2-methylbenzoic acid, 4-bromoanisole, palladium catalyst, sodium hydroxide

Reaction
Step 1: 3-chloro-2-methylbenzoic acid is reacted with 4-bromoanisole in the presence of a palladium catalyst to form 4-(3-chloro-2-methylphenyl)-4-methoxybenzoic acid., Step 2: The intermediate product from step 1 is hydrolyzed with sodium hydroxide to yield the final product, 4-(3-Chloro-2-methylphenyl)benzoic acid.

Mechanism Of Action

The mechanism of action of 4-CMB depends on the specific application. In organic synthesis, 4-CMB is used as a reagent to form various products. In the synthesis of heterocyclic compounds, 4-CMB is used as a starting material to form various heterocyclic compounds. In the synthesis of polymers and cross-linked polymers networks, 4-CMB is used as a cross-linking agent to form various polymers.

Biochemical And Physiological Effects

4-CMB is not known to have any significant biochemical or physiological effects. It is not known to have any toxicological effects, and is not known to be an irritant or sensitizer.

Advantages And Limitations For Lab Experiments

4-CMB is a versatile compound that has a wide range of applications in research and industry. It is relatively inexpensive, readily available, and easy to handle. It is also stable under normal laboratory conditions and is not volatile. However, it is a strong acid and should be handled with caution.

Future Directions

• 4-CMB can be used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
• 4-CMB can be used as a starting material in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives.
• 4-CMB can be used in the synthesis of polymers and cross-linked polymers networks.
• 4-CMB can be used in the synthesis of optically active compounds.
• 4-CMB can be used in the synthesis of polysaccharides and polysaccharide derivatives.
• 4-CMB can be used in the synthesis of polymeric materials for drug delivery.
• 4-CMB can be used in the synthesis of fluorescent probes for imaging applications.
• 4-CMB can be used in the synthesis of polymers for tissue engineering.
• 4-CMB can be used in the synthesis of polymers for biomedical applications.

Scientific Research Applications

4-CMB is widely used in scientific research. It is used as a reagent in organic synthesis, and as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and dyes. 4-CMB is also used in the synthesis of heterocyclic compounds, such as thiophene and pyridine derivatives. In addition, it is used in the synthesis of polymers and cross-linked polymers networks.

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-7-11(8-6-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLPYWDAPCFVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680722
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-methylphenyl)benzoic acid

CAS RN

1181295-25-9
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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